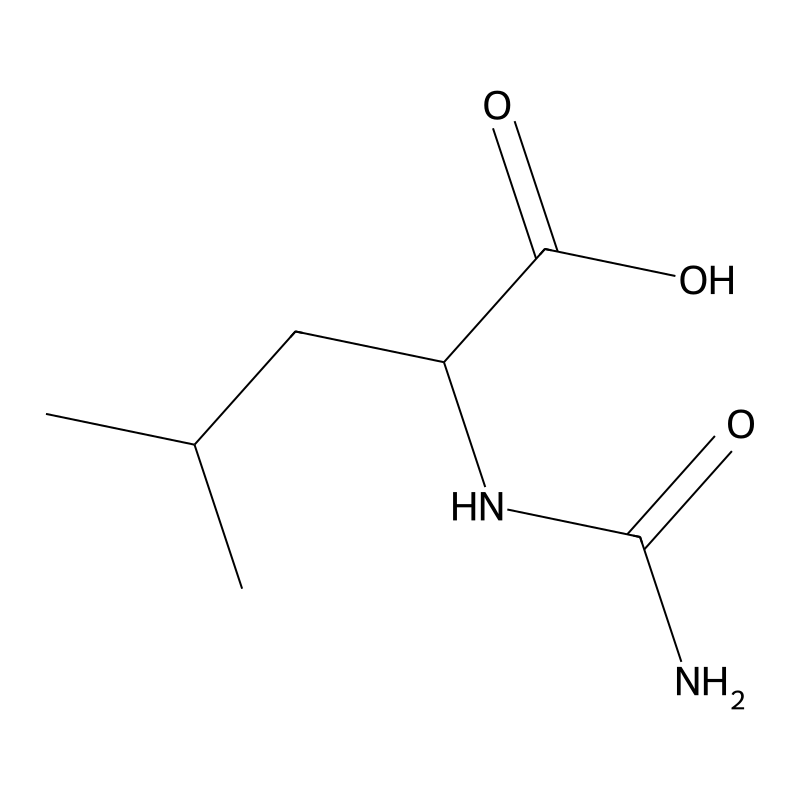4-Methyl-2-ureido-pentanoic acid
Catalog No.
S1918165
CAS No.
42534-05-4
M.F
C7H14N2O3
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
42534-05-4
Product Name
4-Methyl-2-ureido-pentanoic acid
IUPAC Name
2-(carbamoylamino)-4-methylpentanoic acid
Molecular Formula
C7H14N2O3
Molecular Weight
174.2 g/mol
InChI
InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)
InChI Key
JUIBQJHHPDRAGP-UHFFFAOYSA-N
SMILES
CC(C)CC(C(=O)O)NC(=O)N
Canonical SMILES
CC(C)CC(C(=O)O)NC(=O)N
4-Methyl-2-ureido-pentanoic acid is a white crystalline solid with a molecular weight of 174.2 g/mol . Its structure consists of a pentanoic acid backbone with a methyl group attached to the fourth carbon and a ureido group (-NH-CO-NH2) attached to the second carbon. The compound is also known as L-5-Methyltetrahydrofolate, which is a biologically active form of folate involved in DNA synthesis.
For 4-Methyl-2-ureido-pentanoic acid are not directly mentioned in the provided search results, we can infer some potential reactions based on its structure:
- Hydrolysis: The ureido group can undergo hydrolysis, potentially yielding 4-methyl-2-amino-pentanoic acid and urea.
- Oxidation: As a derivative of pentanoic acid, it may undergo oxidation reactions, particularly at the carboxylic acid group.
- Esterification: The carboxylic acid group can participate in esterification reactions with alcohols.
- Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, losing the carboxylic acid group.
4-Methyl-2-ureido-pentanoic acid, in its role as L-5-Methyltetrahydrofolate, is involved in important biological processes:
- DNA Synthesis: It plays a crucial role in the synthesis of DNA, which is essential for cell division and growth.
- Folate Metabolism: As a biologically active form of folate, it participates in various folate-dependent metabolic pathways.
- Potential Accumulation: While not directly stated for this compound, similar compounds like 4-methyl-2-oxopentanoic acid have been found to accumulate in certain metabolic disorders such as maple syrup urine disease .
The primary application of 4-Methyl-2-ureido-pentanoic acid appears to be in its role as L-5-Methyltetrahydrofolate:
- Nutritional Supplement: It may be used as a folate supplement due to its biologically active form.
- Research: The compound likely has applications in biochemical and metabolic research, particularly in studies related to folate metabolism and DNA synthesis.
Similar Compounds
Several compounds share structural or functional similarities with 4-Methyl-2-ureido-pentanoic acid:
- 4-Methyl-2-oxopentanoic acid: This compound is structurally similar but features an oxo group instead of a ureido group. It is a 2-oxo monocarboxylic acid and a metabolite associated with maple syrup urine disease .
- Pentanoic acid, 4-methyl- (also known as isohexanoic acid): This compound shares the basic pentanoic acid structure with a methyl group at the 4-position but lacks the ureido group .
- (2Z)-4-methylpent-2-enoic acid: Another pentanoic acid derivative with a methyl branch, but featuring a double bond in the carbon chain .
- 4-Methyl-2-ureido-pentanoic acid is unique due to its ureido group, which distinguishes it from other pentanoic acid derivatives. This feature likely contributes to its role in folate metabolism and DNA synthesis, setting it apart from structurally similar compounds that may have different biological functions.
XLogP3
-0.8
Sequence
L
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








